molecular formula C10H9ClF3NO B2539446 2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 959139-25-4

2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2539446
CAS No.: 959139-25-4
M. Wt: 251.63
InChI Key: VLDNZEYYIZXNEL-UHFFFAOYSA-N
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Description

2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C10H9ClF3NO and a molecular weight of 251.64 g/mol . It is known for its applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide typically involves the reaction of 2-(trifluoromethyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c11-5-9(16)15-6-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDNZEYYIZXNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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